N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a furan ring and a benzofuran ring, which are both aromatic heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Formation of the 6-methyl-1-benzofuran-3-yl intermediate: This can be synthesized by the cyclization of a suitable precursor under acidic or basic conditions.
Coupling of the intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the 6-methyl-1-benzofuran-3-yl intermediate using an appropriate coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield furan-2-carboxylic acid and 6-methyl-1-benzofuran-3-carboxylic acid, while reduction could yield furan-2-ylmethanol and 6-methyl-1-benzofuran-3-ylmethanol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis. If it is used as an anticancer agent, it might induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(benzofuran-3-yl)acetamide: Similar structure but without the methyl group on the benzofuran ring.
N-(furan-2-ylmethyl)-2-(6-methylbenzofuran-3-yl)acetamide: Similar structure but with a different substitution pattern on the benzofuran ring.
Uniqueness
The presence of both furan and benzofuran rings in N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide makes it unique compared to other compounds with only one of these rings. This unique structure could result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-4-5-14-12(10-20-15(14)7-11)8-16(18)17-9-13-3-2-6-19-13/h2-7,10H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJMDKMQDEKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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